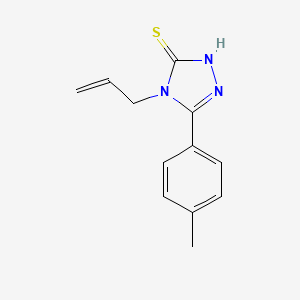

4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSGDTYCPUCKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387017 | |

| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93378-58-6 | |

| Record name | 2,4-Dihydro-5-(4-methylphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93378-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole-3-thiol scaffold is a privileged structure, known to impart a wide range of biological activities.[1][2] This document details a robust and reproducible multi-step synthetic pathway, beginning from commercially available precursors. It offers an in-depth explanation of the causality behind experimental choices and reaction mechanisms. Furthermore, it establishes a self-validating framework for structural confirmation through a suite of analytical and spectroscopic techniques, including Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the synthesis and rigorous characterization of this important class of molecules.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern heterocyclic chemistry, particularly in the development of novel therapeutic agents. When functionalized with a thiol group at the C3 position, the resulting 1,2,4-triazole-3-thiol derivatives exhibit an exceptionally broad spectrum of pharmacological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The molecule at the core of this guide, this compound, combines this potent heterocyclic core with specific substituents—an N4-allyl group and a C5-p-tolyl (4-methylphenyl) group—that can modulate its biological activity and pharmacokinetic profile.

The synthetic strategy discussed herein is a classical and highly effective route involving the formation of an acyl thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration. This approach is widely adopted for its reliability and the accessibility of its starting materials.[3][4][5] Understanding the nuances of this synthesis and the rigorous characterization of its product is critical for ensuring purity, confirming structural integrity, and enabling further downstream applications in drug discovery and materials science.

Synthesis Strategy and Retrosynthetic Analysis

The synthesis of the target triazole is best approached through a logical, multi-step sequence. A retrosynthetic analysis reveals a clear pathway from simple, commercially available starting materials.

Caption: Retrosynthetic analysis of the target triazole.

This analysis dictates a three-step forward synthesis:

-

Step A: Synthesis of 4-methylbenzoylhydrazide from a p-toluic acid derivative.

-

Step B: Reaction of the hydrazide with allyl isothiocyanate to form the key acyl thiosemicarbazide intermediate.

-

Step C: Base-catalyzed intramolecular cyclization of the intermediate to yield the final this compound.

Experimental Protocol: Step-by-Step Synthesis

This section provides a detailed, self-contained protocol for the synthesis.

Step A: Synthesis of 4-Methylbenzoylhydrazide

The initial step involves the conversion of a carboxylic acid ester (methyl 4-methylbenzoate) to its corresponding hydrazide. This nucleophilic acyl substitution reaction is highly efficient.

-

Protocol:

-

To a solution of methyl 4-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (85%, 1.5 equivalents).

-

Fit the round-bottom flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting ester spot.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

-

The product, 4-methylbenzoylhydrazide, is typically of high purity and can be used in the next step without further purification.

-

-

Causality & Expertise: Refluxing provides the necessary thermal energy to overcome the activation barrier for the reaction between the ester and hydrazine. Ethanol is an excellent solvent as both reactants are soluble, and the product conveniently precipitates upon cooling, simplifying purification.

Step B: Synthesis of N-allyl-2-(4-methylbenzoyl)hydrazine-1-carbothioamide

This step constructs the open-chain precursor to the triazole ring through the addition of the hydrazide's terminal nitrogen to the electrophilic carbon of allyl isothiocyanate.

-

Protocol:

-

Dissolve 4-methylbenzoylhydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add allyl isothiocyanate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction via TLC until the hydrazide is consumed.

-

Cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash with cold ethanol, and dry.

-

-

Causality & Expertise: The nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbon of the isothiocyanate (-N=C=S) group. The use of a slight excess of allyl isothiocyanate ensures the complete conversion of the hydrazide.[6]

Step C: Base-Catalyzed Cyclization to this compound

This is the critical ring-forming step. The strong base facilitates an intramolecular cyclodehydration reaction.

-

Protocol:

-

Suspend the acyl thiosemicarbazide intermediate (1 equivalent) from Step B in an aqueous solution of sodium hydroxide (8%, w/v).

-

Reflux the mixture for 4-6 hours. During this time, the solid should dissolve as the sodium salt of the triazole is formed.

-

After the reflux period, cool the now clear or slightly hazy solution in an ice bath.

-

Carefully acidify the cold solution to a pH of ~5-6 using a dilute acid such as 2M hydrochloric acid or glacial acetic acid. This will protonate the thiol and cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

-

Causality & Expertise: The alkaline medium is essential for the cyclization. The hydroxide ion deprotonates one of the amide nitrogens, which then acts as an intramolecular nucleophile, attacking the thio-carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic triazole ring.[7] Acidification is the crucial final step to isolate the neutral thiol product from its water-soluble sodium salt.[3][8]

Caption: Experimental workflow for the synthesis of the target molecule.

Structural Elucidation and Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Purity and Physical Properties

-

Thin-Layer Chromatography (TLC): A fundamental technique to monitor reaction completion and assess the purity of the final product. A single spot in multiple solvent systems is a strong indicator of purity.

-

Melting Point: A sharp melting point range is characteristic of a pure crystalline compound. For triazole-thiol derivatives, this is an important preliminary check.

Spectroscopic Confirmation

The combination of IR, NMR, and MS provides definitive structural proof.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the C=O stretch from the intermediate and the appearance of characteristic triazole ring vibrations are key indicators of successful cyclization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.

-

¹H NMR: Provides information on the number and connectivity of protons. The spectrum for this compound is expected to show distinct signals for the p-tolyl group (aromatic protons and a methyl singlet), the allyl group (a complex pattern including signals for the CH₂, =CH, and =CH₂ protons), and a broad singlet for the SH/NH proton, which is exchangeable with D₂O.[8][11]

-

¹³C NMR: Complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the quaternary carbons of the triazole ring and the C=S carbon.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the elemental composition.[12]

| Technique | Expected Observation / Data | Purpose |

| Melting Point | Sharp, defined range (e.g., 222-224 °C for a similar analog)[8] | Assess purity |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (weak, S-H), ~1610 (C=N), ~1250 (C=S) | Functional group identification |

| ¹H NMR (ppm) | ~13.5-14.0 (br s, 1H, SH), 7.2-7.8 (m, 4H, Ar-H), ~5.8 (m, 1H, N-CH₂-CH =), ~5.0 (m, 2H, =CH₂ ), ~4.5 (d, 2H, N-CH₂ -CH=), ~2.4 (s, 3H, Ar-CH₃) | Structural mapping of protons |

| ¹³C NMR (ppm) | ~168 (C=S), ~150 (Triazole C5), Aromatic signals, Allyl signals, ~21 (Ar-CH₃) | Structural mapping of carbons |

| MS (EI/ESI) | Molecular ion peak (e.g., [M+H]⁺) corresponding to C₁₂H₁₃N₃S | Confirm molecular weight and formula |

Discussion: Causality and Self-Validation

The successful synthesis of this compound relies on a sequence of well-understood chemical transformations. The choice of a strong base in the final step is critical; it not only catalyzes the reaction but also simplifies the workup by forming a water-soluble salt, allowing for easy separation from non-acidic impurities.[3]

The analytical data provides a powerful self-validating system. For instance:

-

The absence of a carbonyl (C=O) stretch around 1650 cm⁻¹ in the IR spectrum of the final product confirms the consumption of the acyl thiosemicarbazide intermediate.

-

The molecular weight determined by MS must be consistent with the structure deduced from ¹H and ¹³C NMR.

-

The integration of the proton signals in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure (e.g., 4 aromatic, 5 allyl, 3 methyl, 1 thiol).

A common potential side reaction is the formation of a 1,3,4-thiadiazole isomer, which can occur under different cyclization conditions (e.g., acidic).[3][7] The distinct NMR spectral patterns for the 1,2,4-triazole and 1,3,4-thiadiazole rings allow for unambiguous differentiation, ensuring the correct isomer has been synthesized.[3]

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently produce this valuable heterocyclic compound. The comprehensive characterization workflow provides a rigorous framework for structural validation, ensuring the high purity and identity required for subsequent applications in medicinal chemistry and related scientific fields.

References

-

Zavialov, I. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8205. [Link]

-

Patel, N. B., et al. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]

-

Patel, D., et al. (2013). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][8] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 840-843. [Link]

-

ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). [Link]

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. [Link]

-

Krasavin, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]

-

Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. [Link]

-

Lesyk, R., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL SCREENING. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 159-164. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 12. ijbr.com.pk [ijbr.com.pk]

An In-depth Technical Guide to the Chemical Properties of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, structural elucidation, and potential biological significance of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This document synthesizes established synthetic methodologies and spectroscopic principles to offer a detailed protocol for the preparation and characterization of this specific derivative. Key chemical features, including the pivotal thiol-thione tautomerism, are discussed in depth. Furthermore, this guide contextualizes the compound's relevance by exploring the extensive biological activities associated with this class of molecules, thereby providing a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged heterocyclic motif in the development of therapeutic agents. Its unique structural features, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a versatile scaffold. The incorporation of a thiol or thione group at the 3-position further enhances its chemical reactivity and biological potential. These sulfur-containing derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The specific compound, this compound, combines this potent core with an allyl group at the N4 position, which can be a site for further chemical modification, and a 4-methylphenyl (p-tolyl) group at the C5 position, which can influence lipophilicity and molecular interactions with biological targets. Understanding the fundamental chemical properties of this molecule is paramount for its potential application in drug design and development.

Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[3][4] The most common and efficient route involves the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium. The following protocol is a validated, step-by-step methodology adapted from analogous syntheses.[5]

Proposed Synthetic Pathway

The synthesis is a four-step process starting from 4-methylbenzoic acid. The key is the formation of an acyl thiosemicarbazide, which upon basic cyclization, yields the target triazole.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methylbenzohydrazide

-

A mixture of 4-methylbenzoic acid (0.1 mol) and thionyl chloride (0.15 mol) is refluxed for 2-3 hours.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting 4-methylbenzoyl chloride is cooled and slowly added to a solution of hydrazine hydrate (0.2 mol) in ethanol at 0-5 °C with constant stirring.

-

The reaction mixture is stirred for an additional hour at room temperature.

-

The precipitated solid, 4-methylbenzohydrazide, is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of 2-(4-Methylbenzoyl)-N-allylhydrazine-1-carbothioamide

-

A solution of 4-methylbenzohydrazide (0.1 mol) in absolute ethanol is prepared.

-

Allyl isothiocyanate (0.1 mol) is added dropwise to the solution.

-

The mixture is refluxed for 4-6 hours.[6]

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with ether, and dried.

Step 3: Synthesis of this compound

-

The thiosemicarbazide intermediate (0.1 mol) is suspended in a 2N aqueous sodium hydroxide solution (200 mL).[7]

-

The mixture is refluxed for 6-8 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.[6]

-

The reaction mixture is cooled to room temperature and filtered.

-

The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with water, dried, and recrystallized from an ethanol-water mixture to yield the pure product.

Structural Elucidation and Physicochemical Properties

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The key feature of this class of compounds is the existence of thiol-thione tautomerism.

Thiol-Thione Tautomerism

In the solid state and in solution, 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (C=S) forms. Quantum chemical studies and experimental data suggest that the thione form is generally the more stable tautomer in the gas phase and in various solvents.[8][9] This equilibrium is crucial as it dictates the compound's reactivity and its potential as a ligand for metal ions.[10]

Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.

The presence of both forms can be detected spectroscopically. The IR spectrum may show bands for both S-H (thiol) and N-H/C=S (thione) vibrations. In NMR, the proton signal for SH is typically a sharp singlet, while the NH proton of the thione form is often broader.

Spectroscopic Characterization

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3100-3200 | N-H stretch (thione) | Characteristic of the secondary amine in the thione tautomer.[7] |

| ~3050-3080 | Aromatic C-H stretch | Typical for the p-tolyl group.[7] |

| ~2900-2950 | Aliphatic C-H stretch | Corresponds to the allyl group CH₂. |

| ~2550-2600 | S-H stretch (thiol) | A weak but characteristic band for the thiol tautomer.[4] |

| ~1610-1625 | C=N stretch | From the triazole ring.[3] |

| ~1500-1540 | C=C stretch (aromatic) | From the p-tolyl ring. |

| ~1250-1300 | C=S stretch (thione) | A key indicator of the predominant thione form.[7] |

| ~910-990 | =C-H bend (alkene) | Out-of-plane bending for the vinyl group of the allyl substituent.[7] |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5-14.0 | broad s | 1H | N-H (thione) or S-H (thiol) | Deshielded proton, often broad due to exchange. Its position confirms the thiol/thione presence.[4][5] |

| ~7.2-7.5 | m | 4H | Aromatic H (p-tolyl) | Two doublets expected for the AA'BB' system of the p-tolyl group. |

| ~5.7-5.9 | m | 1H | -CH=CH₂ (allyl) | The methine proton of the allyl group, split by adjacent CH₂ and terminal =CH₂ protons.[7] |

| ~4.9-5.2 | m | 2H | -CH=CH₂ (allyl) | The two terminal vinyl protons, showing cis and trans coupling.[7] |

| ~4.4-4.6 | d | 2H | N-CH₂- (allyl) | The methylene protons adjacent to the triazole nitrogen.[7] |

| ~2.3-2.4 | s | 3H | Ar-CH₃ (p-tolyl) | A characteristic singlet for the methyl group on the phenyl ring.[5] |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167-169 | C=S (C3) | The thione carbon is highly deshielded.[7] |

| ~148-150 | C=N (C5) | The carbon atom of the triazole ring bonded to the p-tolyl group. |

| ~138-140 | Aromatic C (quaternary, tolyl) | The carbon of the tolyl group attached to the CH₃. |

| ~131-133 | -CH=CH₂ (allyl) | The methine carbon of the allyl group. |

| ~129-130 | Aromatic CH (tolyl) | Aromatic carbons of the p-tolyl ring. |

| ~125-127 | Aromatic C (quaternary, tolyl) | The carbon of the tolyl group attached to the triazole ring. |

| ~117-119 | -CH=CH₂ (allyl) | The terminal vinyl carbon of the allyl group.[7] |

| ~45-47 | N-CH₂- (allyl) | The methylene carbon of the allyl group.[7] |

| ~21 | Ar-CH₃ (p-tolyl) | The methyl carbon of the p-tolyl group. |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the thiol/thione group and the allyl substituent.

-

S-Alkylation/Acylation: The sulfur atom is a soft nucleophile and readily undergoes reactions with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. This S-functionalization is a common strategy to generate libraries of derivatives for biological screening.[11]

-

Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.

-

Reactions of the Allyl Group: The double bond in the allyl group can undergo typical alkene reactions, such as addition (e.g., halogenation, hydrogenation) or polymerization, providing another handle for structural modification.

-

Complexation: The N and S atoms in the triazole-thione core make it an excellent bidentate ligand for coordinating with various transition metal ions.[10] This property is exploited in the development of new catalysts and materials.

Potential Biological Activities

While the specific biological profile of the title compound has not been reported, the 4-allyl-5-aryl-1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore. Numerous studies have demonstrated a wide range of biological activities for its analogues.

Table 4: Reported Biological Activities of Analogous 1,2,4-Triazole-3-thiol Derivatives

| Activity | Example Compound Class | Reference |

| Antimicrobial | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | [3] |

| Antifungal | 5-aryl-3-alkylthio-1,2,4-triazoles | [1] |

| Anti-inflammatory | 4-aryl-5-(substituted)-4H-1,2,4-triazole-3-thiols | [1] |

| Anticancer | Substituted-phenyl-1,2,4-triazol-3-thione analogues | [1] |

| Anticonvulsant | 4-alkyl-1,2,4-triazoles | [2] |

| Antiviral (Anti-HIV) | Tri-substituted triazoles as reverse transcriptase inhibitors | [2] |

The combination of the lipophilic p-tolyl group and the reactive allyl group on the potent 1,2,4-triazole-3-thiol core makes this compound a promising candidate for further investigation in various therapeutic areas. The structural information and synthetic protocols provided herein serve as a foundational resource for such endeavors.

Conclusion

This technical guide has detailed the chemical properties of this compound by leveraging established knowledge of its structural analogues. A robust and reliable synthetic pathway has been outlined, complete with a step-by-step protocol. The key physicochemical characteristics, including the crucial thiol-thione tautomerism, have been discussed, and predictive spectroscopic data have been provided to aid in its identification and characterization. The diverse biological potential of the 1,2,4-triazole-3-thiol scaffold underscores the importance of this compound as a target for synthesis and future pharmacological evaluation. This document provides the necessary foundational knowledge for researchers and scientists to pursue further studies on this promising heterocyclic compound.

References

[8] Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1489-1497. Available from: [Link]

[3] Gumrukcuoglu, N., Uslu, H., & Imran, M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]

[4] Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(2), 49-58. Available from: [Link]

[9] Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available from: [Link]

[5] Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(2), 88-97. Available from: [Link]

[1] Pattan, S. R., et al. (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Google Scholar.

[2] El-Deen, I. M., & El-Fattah, M. E. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4938. Available from: [Link]

[11] Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4). Available from: [Link]

[10] Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Available from: [Link]

[6] Perveen, S., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 9(12), e22457. Available from: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Spectroscopic Analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through various spectroscopic techniques. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, grounded in established scientific principles.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for the fine-tuning of their biological and physicochemical properties. The title compound, this compound, combines the structural features of an allyl group, a p-tolyl moiety, and the triazole-thiol core, making it a promising candidate for further investigation.

A critical aspect of characterizing novel triazole derivatives is the potential for thiol-thione tautomerism, where the compound can exist in equilibrium between the thiol (-SH) and thione (C=S) forms. Spectroscopic analysis is paramount in determining the predominant tautomeric form in different states (solid or in solution) and confirming the overall molecular structure.

Synthesis Pathway Overview

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process.[3][4][5] A plausible synthetic route for this compound is outlined below. This understanding of its synthesis is crucial for anticipating potential impurities and for the logical interpretation of spectroscopic data.

Caption: Plausible synthetic pathway for the title compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the title compound, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of the triazole ring, the allyl and p-tolyl groups, and the thiol/thione moiety.

Experimental Protocol:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Interpretation of Key FT-IR Peaks:

The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration, suggesting the presence of the thiol tautomer in the solid state.[2] Conversely, the absence of this peak and the presence of a strong band around 1300-1350 cm⁻¹ (C=S stretch) and a broad N-H stretching band around 3100-3300 cm⁻¹ would indicate the predominance of the thione form. The interpretation must consider the potential for tautomerism.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Thione) | 3100 - 3300 (broad) | Indicates the presence of the thione tautomer. |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the p-tolyl group. |

| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the allyl and methyl groups. |

| S-H Stretch (Thiol) | 2550 - 2600 (weak) | A key indicator of the thiol tautomer.[2] |

| C=N Stretch | 1600 - 1650 | Characteristic of the triazole ring.[4] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Confirms the p-tolyl group. |

| C=S Stretch (Thione) | 1300 - 1350 | Indicates the presence of the thione tautomer. |

| C-S Stretch | 650 - 750 | Confirms the presence of a sulfur-carbon bond.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

The ¹H NMR spectrum will show distinct signals for the protons of the allyl group, the p-tolyl group, and the labile proton of the thiol/thione moiety.

Interpretation of ¹H NMR Signals:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SH (Thiol) or NH (Thione) | ~13.0 - 14.0 | Singlet (broad) | 1H |

| Aromatic (p-tolyl) | ~7.2 - 7.8 | Two Doublets | 4H |

| Allyl (-CH=) | ~5.8 - 6.0 | Multiplet | 1H |

| Allyl (=CH₂) | ~5.0 - 5.2 | Multiplet | 2H |

| Allyl (-CH₂-) | ~4.5 - 4.8 | Doublet | 2H |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

The chemical shift of the labile proton (SH or NH) is highly dependent on the solvent and concentration and is a key indicator of the tautomeric form present in the solution.[7]

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Interpretation of ¹³C NMR Signals:

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C=S (Thione) | ~165 - 175 |

| Triazole C3 (Thiol) | ~150 - 160 |

| Triazole C5 | ~145 - 155 |

| Aromatic (p-tolyl) | ~125 - 140 |

| Allyl (-CH=) | ~130 - 135 |

| Allyl (=CH₂) | ~115 - 120 |

| Allyl (-CH₂-) | ~45 - 50 |

| Methyl (-CH₃) | ~20 - 25 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.

Experimental Protocol:

-

A dilute solution of the sample is prepared.

-

The solution is introduced into the mass spectrometer.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Interpretation of Mass Spectrum: The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₂H₁₃N₃S. The fragmentation pattern can also provide structural information. For instance, the loss of the allyl group or fragmentation of the p-tolyl moiety would result in characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The UV-Vis spectrum is recorded, typically in the range of 200-400 nm.

Interpretation of UV-Vis Spectrum: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic p-tolyl group and the triazole ring.[6][8] The position and intensity of these bands can be influenced by the solvent polarity.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the efficient and accurate structural elucidation of the target compound.

Caption: Workflow for the spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of FT-IR, NMR, Mass Spectrometry, and UV-Vis techniques, is crucial for its unambiguous structural characterization. This guide provides a framework for conducting these analyses and interpreting the resulting data in a scientifically rigorous manner. The insights gained from these spectroscopic studies are fundamental for understanding the structure-activity relationships of this promising class of compounds and for guiding future drug discovery and development efforts.

References

-

Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Asghar, M. A., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2633. [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288-297. [Link]

-

ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p). [Link]

-

Reddy, K. S., et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran. RSC Advances, 5(86), 70288-70293. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

ResearchGate. (n.d.). UV–vis spectra of triazole derivatives. [Link]

-

Khan, I., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 9(5), e15764. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Semantic Scholar. [Link]

-

Singh, R. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(1), 353-359. [Link]

-

Oderinlo, O. O., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(45), 12599-12607. [Link]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 3(6), 1-12. [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211. [Link]

-

Parashchuk, M., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 282-286. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene [E]. [Link]

-

Kumar, A., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 49-55. [Link]

Sources

- 1. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Understanding the three-dimensional structure of derivatives such as the title compound is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details a probable synthetic route, expected spectroscopic characteristics, and a standard methodology for single-crystal X-ray diffraction. While a specific crystallographic information file (CIF) for this exact molecule is not publicly available, we will present and analyze representative data from closely related structures to elucidate key structural features, including tautomeric forms and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a privileged scaffold in pharmaceutical sciences, with derivatives demonstrating a broad spectrum of pharmacological properties, including antifungal, antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The inclusion of a thiol group at the 3-position and varied substituents at the N-4 and C-5 positions allows for fine-tuning of the molecule's steric and electronic properties, significantly influencing its biological efficacy. The title compound, this compound, incorporates an allyl group, which can participate in various chemical transformations, and a 4-methylphenyl (p-tolyl) group, which can engage in hydrophobic and π-stacking interactions within biological targets.

A critical aspect of understanding these molecules is the potential for thione-thiol tautomerism, where the proton can reside on the sulfur atom (thiol form) or a nitrogen atom of the triazole ring (thione form). X-ray crystallography is the definitive method for determining the dominant tautomer in the solid state and for characterizing the intricate network of intermolecular interactions that dictate the crystal packing.

Synthesis and Characterization

A plausible and widely adopted synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a substituted thiosemicarbazide in an alkaline medium.[4][5][6] The following protocol outlines a representative synthesis for the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-methylbenzoyl chloride

-

To a round-bottom flask containing 4-methylbenzoic acid, add thionyl chloride in excess.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain 4-methylbenzoyl chloride.

Step 2: Synthesis of 4-methylbenzohydrazide

-

Dissolve 4-methylbenzoyl chloride in a suitable solvent like tetrahydrofuran (THF).

-

Slowly add hydrazine hydrate to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure and recrystallize the solid product from ethanol.

Step 3: Synthesis of 2-(4-methylbenzoyl)hydrazine-1-carbothioamide

-

Dissolve 4-methylbenzohydrazide in ethanol.

-

Add an equimolar amount of allyl isothiocyanate.

-

Reflux the mixture for 8-10 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

Step 4: Synthesis of this compound

-

Suspend the 2-(4-methylbenzoyl)hydrazine-1-carbothioamide in an aqueous solution of sodium hydroxide (e.g., 8%).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the final product.

Predicted Spectroscopic Data

Based on analogous structures reported in the literature, the following spectroscopic characteristics are anticipated:[1][7]

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~13.5-14.0 (s, 1H, SH or NH, characteristic of the tautomeric proton)

-

~7.2-7.8 (m, 4H, Ar-H of the 4-methylphenyl group)

-

~5.7-5.9 (m, 1H, -CH=CH₂)

-

~4.9-5.2 (m, 2H, -CH=CH₂)

-

~4.4-4.6 (d, 2H, N-CH₂)

-

~2.3-2.4 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):

-

~167.0 (C=S, thione form)

-

~150.0 (C5 of triazole)

-

~140.0 (C4 of phenyl)

-

~132.0 (-CH=CH₂)

-

~130.0, 129.0 (CH of phenyl)

-

~127.0 (C1 of phenyl)

-

~118.0 (-CH=CH₂)

-

~46.0 (N-CH₂)

-

~21.0 (Ar-CH₃)

-

-

FT-IR (KBr) ν (cm⁻¹):

-

~3100-3000 (Ar C-H stretching)

-

~2950-2850 (Aliphatic C-H stretching)

-

~2600-2500 (S-H stretching, if in thiol form)

-

~1610 (C=N stretching)

-

~1500 (C=C stretching)

-

~1300 (C=S stretching)

-

Single-Crystal X-ray Diffraction: A Methodological Overview

The definitive determination of the molecular structure, including the tautomeric form and intermolecular interactions, is achieved through single-crystal X-ray diffraction.

Experimental Protocol: Crystallography

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, DMF, or chloroform) at room temperature.

-

Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

Structural Analysis and Discussion

While a crystal structure for the exact title compound is not publicly deposited, analysis of closely related structures, such as those containing substituted phenyl and other N-4 substituents, reveals consistent structural motifs.[3][8][9]

Tautomerism

In the solid state, 1,2,4-triazole-3-thiols predominantly exist in the thione tautomeric form.[8] This is characterized by a C=S double bond and the proton residing on one of the nitrogen atoms of the triazole ring (typically N1 or N2). The C=S bond length is expected to be in the range of 1.65-1.70 Å. The presence of an N-H bond is confirmed by its observation in the difference Fourier map and its participation in hydrogen bonding.

Molecular Geometry

The 1,2,4-triazole ring is expected to be essentially planar. The 4-methylphenyl ring will be twisted with respect to the triazole ring, with a dihedral angle that can vary depending on the crystal packing forces. The allyl group will exhibit conformational flexibility.

Representative Crystallographic Data

The following table presents typical crystallographic data ranges for similar 1,2,4-triazole derivatives.

| Parameter | Representative Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, Pbca, etc. |

| a (Å) | 8 - 15 |

| b (Å) | 10 - 20 |

| c (Å) | 10 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | 1500 - 3000 |

| Z | 4 or 8 |

| Bond Length C=S (Å) | 1.65 - 1.70 |

| Bond Length N-C (triazole) (Å) | 1.30 - 1.40 |

| Bond Length C-C (triazole) (Å) | 1.45 - 1.50 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these molecules is typically dominated by hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The N-H proton of the triazole ring (in the thione form) acts as a hydrogen bond donor, while the sulfur atom of the thione group is a strong hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers or extended chains in the crystal lattice.

-

π-π Stacking: The aromatic 4-methylphenyl rings can engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.

Visualizations

Molecular Structure

Caption: Molecular structure of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thione.

Experimental Workflow

Caption: Workflow for synthesis and crystallographic analysis.

Conclusion

This technical guide has outlined the synthesis, characterization, and detailed structural analysis of this compound. While a definitive crystal structure for this specific molecule is pending public disclosure, a robust understanding of its likely solid-state conformation can be extrapolated from the extensive body of research on analogous 1,2,4-triazole-3-thiol derivatives. The molecule is expected to exist in the thione tautomeric form, stabilized by intermolecular N-H···S hydrogen bonds, leading to supramolecular assemblies. The structural insights provided herein are crucial for the continued development of novel triazole-based therapeutic agents, offering a foundation for computational modeling and rational drug design efforts.

References

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. Retrieved from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). National Institutes of Health. Retrieved from [Link]

-

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

-

Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). National Institutes of Health. Retrieved from [Link]

-

Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. (2021). ResearchGate. Retrieved from [Link]

-

The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (2013). National Institutes of Health. Retrieved from [Link]

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. Retrieved from [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2023). Ginekologia i Poloznictwo. Retrieved from [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved from [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2022). MDPI. Retrieved from [Link]

-

4-Allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. (2023). Preprints.org. Retrieved from [Link]

-

4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2022). National Institutes of Health. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

A Technical Guide to the Biological Activities of 4-Allyl-5-Aryl-4H-1,2,4-Triazole-3-thiol Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly promising subclass: 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols, with a particular emphasis on the 4-methylphenyl derivative as a representative model. The presence of the allyl group at the N-4 position, a variable aryl moiety at C-5, and a reactive thiol group at C-3 creates a versatile scaffold with a wide spectrum of biological activities. We will explore the synthetic pathways to these compounds, delve into their multifaceted biological activities—including antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties—and synthesize the current understanding of their structure-activity relationships. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this potent class of molecules.

Introduction: The 1,2,4-Triazole-3-thiol Scaffold in Medicinal Chemistry

Five-membered heterocyclic compounds containing three nitrogen atoms, such as 1,2,4-triazoles, are integral to the development of new pharmaceuticals due to their unique chemical properties and diverse biological functions.[3][4] The triazole ring is featured in well-known drugs like the antifungals fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam, highlighting its therapeutic versatility.[1][2][3]

The 1,2,4-triazole-3-thiol subclass is of particular interest due to the presence of a thione-thiol tautomerism, which allows the molecule to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes.[5] The thiol group also serves as a nucleophilic handle for further derivatization, enabling the creation of extensive compound libraries. The specific substitution pattern of a 4-allyl group and a 5-aryl group (such as 4-methylphenyl) provides a unique combination of lipophilicity and electronic properties that can be fine-tuned to optimize potency and selectivity against various biological targets. This guide consolidates the current knowledge on this scaffold to underscore its potential in modern drug discovery.

Synthesis and Characterization

The synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is typically achieved through a reliable and well-established multi-step pathway starting from corresponding aryl hydrazides. The core principle involves the formation of a key thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization.

The causality behind this experimental choice is robust: the reaction of a carbohydrazide with an isothiocyanate is a highly efficient method for forming the N-C-N-C=S backbone of the thiosemicarbazide. The subsequent cyclization in a basic medium, such as sodium hydroxide solution, proceeds via a dehydration mechanism that favors the formation of the thermodynamically stable five-membered triazole ring.[6] This method is advantageous due to its high yields and the ready availability of diverse starting materials.[7]

Caption: General synthetic workflow for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.

Characterization of the final products relies on standard spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the disappearance of the C=O stretch from the hydrazide and the appearance of C=N and N-H stretches, along with a weak S-H absorption, confirming cyclization. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) are essential for confirming the specific arrangement of protons and carbons, particularly the characteristic shifts of the allyl and aryl groups.[6][8][9] Mass spectrometry confirms the molecular weight of the synthesized compound.

Spectrum of Biological Activity

Derivatives of the 1,2,4-triazole-3-thiol scaffold exhibit a remarkably broad range of pharmacological activities. This versatility stems from the core's ability to interact with a multitude of biological targets through various non-covalent interactions.

Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of rising drug resistance. The 1,2,4-triazole-3-thiol scaffold has proven to be a fertile ground for the development of such agents.[8]

-

Antibacterial Effects: Numerous studies have demonstrated that these derivatives possess significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][12] The mechanism is often linked to the inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase.[12][13] The presence of the thiol group is often considered crucial for these interactions.[13]

-

Antifungal Effects: The triazole core is famously effective against fungal pathogens, as seen in drugs like fluconazole. Derivatives of 4-allyl-5-aryl-1,2,4-triazole-3-thiol have shown potent activity against clinically relevant fungi, including Candida albicans and Aspergillus niger.[2][6][14] The activity is attributed to the inhibition of fungal ergosterol biosynthesis or other vital cellular processes.

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of 1,2,4-Triazole-3-thiol Derivatives

| Compound Class | S. aureus | E. coli | C. albicans | Reference |

|---|---|---|---|---|

| 4-Amino-5-aryl-3-thiols | 16 - 31 | 25 - 40 | 24 - 50 | [14] |

| 4-Allyl-5-aryl-3-thiols | Moderate | Moderate | Moderate | [6] |

| Schiff Base Derivatives | 0.132 mM | >1 mM | - |[12] |

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[15] Synthetic antioxidants that can safely neutralize free radicals are of great therapeutic interest.[15][16] 1,2,4-triazole derivatives have demonstrated significant antioxidant potential, often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][17]

The antioxidant capacity is closely tied to the molecular structure. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃) on the C-5 aryl ring, enhances radical scavenging activity by stabilizing the resulting phenoxy radical.[15][17] The N-H and S-H protons of the triazole-thiol core can also participate in hydrogen atom transfer to neutralize free radicals.

Caption: Conceptual diagram of antioxidant activity via hydrogen atom donation.

Anticancer and Anti-proliferative Effects

The 1,2,4-triazole scaffold is present in several anticancer drugs, such as letrozole.[3] Derivatives of 4-allyl-5-aryl-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT 116).[16][18][19]

The antiproliferative activity can stem from multiple mechanisms, including:

-

Enzyme Inhibition: Targeting kinases like CDK4/6 that are crucial for cell cycle progression.[20]

-

Receptor Antagonism: Blocking signaling pathways essential for tumor growth.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

One study found that 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol showed notable activity against MCF-7 breast cancer cells.[16] Another study highlighted that certain hydroxamic acid derivatives linked to a 4-amino-1,2,4-triazole-3-thiol core possessed superior anticancer potency.[18]

Table 2: Representative Anticancer Activity (IC₅₀, µM) of 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Fused 1,2,4-Triazoles | Leukemia | 1.06 - 25.4 | [21] |

| Hydrazone Derivatives | Melanoma (A375) | 2 - 17 | [22] |

| Hydroxamic Acid Hybrids | Breast (MCF-7) | Potent |[18] |

Enzyme Inhibition

The specific and potent inhibition of enzymes is a primary goal of drug design. The triazole scaffold has proven effective against several key enzyme classes.

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. Certain 4,5-diphenyl-1,2,4-triazole-3-thiol derivatives have shown potent, reversible inhibition of both α-glucosidase and α-amylase, with Ki values in the micromolar range.[23]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease. Numerous 1,2,4-triazole derivatives have been synthesized and shown to be effective inhibitors of these enzymes, highlighting their potential in addressing neurodegenerative disorders.[24][25][26]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from numerous studies allows for the deduction of key structure-activity relationships (SAR) for this class of compounds:

-

The C-3 Thiol/Thione Group: The presence of the sulfur atom at the C-3 position is widely considered essential for many of the observed biological activities. It can act as a key binding moiety or be derivatized to modulate physicochemical properties.[13]

-

The N-4 Substituent: The nature of the group at the N-4 position significantly impacts activity. The allyl group in the title compound provides a balance of size and lipophilicity. Other substitutions, such as amino groups or different alkyl/aryl groups, can drastically alter the biological profile. For instance, the introduction of a free amino group at N-4 has been shown to enhance antioxidant activity in some series.[27]

-

The C-5 Aryl Ring: This is the most common site for modification to fine-tune activity.

-

Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): Halogen substitution on the phenyl ring often enhances antimicrobial and anticancer activity, potentially by increasing cell membrane permeability or participating in halogen bonding with target proteins.[6][28]

-

Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups, particularly hydroxyls, are frequently associated with increased antioxidant activity due to their ability to donate a hydrogen atom and stabilize the resulting radical.[17] The 4-methyl group in the title compound is a mild electron-donating group that can enhance lipophilicity.

-

In Silico Approaches: Docking and Predictive Modeling

Modern drug discovery heavily relies on computational methods to guide synthesis and prioritize testing. For 1,2,4-triazole derivatives, in silico studies are invaluable for predicting their therapeutic potential.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Studies have successfully docked triazole derivatives into the active sites of bacterial DNA gyrase, human cyclooxygenase-II (COX-2), and various cancer-related kinases to rationalize their activity and guide the design of more potent analogues.[13][20][29] The triazole ring is often found to be crucial for forming hydrogen bonds with active site amino acid residues.[13]

-

ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties determine a compound's drug-likeness. Computational models can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process.[29][30]

Caption: A typical in silico workflow for screening 1,2,4-triazole derivatives.

Conclusion and Future Directions

The 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, demonstrating a rich and varied biological profile. Its accessible synthesis and the wide scope for structural modification make it an exceptionally attractive starting point for drug discovery programs targeting infectious diseases, cancer, oxidative stress, and metabolic disorders. The existing body of research strongly supports the therapeutic potential of this molecular architecture.

Future work should focus on synthesizing and screening focused libraries of derivatives to build more precise quantitative structure-activity relationship (QSAR) models. Investigating novel biological targets beyond those already explored could uncover new therapeutic applications. Finally, advancing the most promising lead compounds from in vitro and in silico stages to in vivo animal models will be the critical next step in translating the clear potential of these compounds into tangible clinical benefits.

Key Experimental Protocols

Protocol: Synthesis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Causality Statement: This protocol follows the robust thiosemicarbazide cyclization method. Ethanol is used as a solvent due to its ability to dissolve both polar and non-polar reactants. Refluxing provides the necessary activation energy for the reactions. Aqueous NaOH is a strong enough base to catalyze the final dehydrative cyclization efficiently.[6]

-

Step 1: Synthesis of 4-Methylbenzohydrazide.

-

To a solution of methyl 4-methylbenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol).

-

Reflux the mixture for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-methylbenzohydrazide.

-

-

Step 2: Synthesis of 1-(4-Methylbenzoyl)-4-allylthiosemicarbazide.

-

Dissolve 4-methylbenzohydrazide (0.05 mol) in absolute ethanol (100 mL).

-

Add allyl isothiocyanate (0.05 mol) to the solution.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture. The product will precipitate out of the solution.

-

Filter the white solid, wash with cold ethanol, and recrystallize from ethanol to purify.

-

-

Step 3: Synthesis of this compound.

-

Suspend the thiosemicarbazide intermediate (0.02 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

-

Gently reflux the mixture for 6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

-

Cool the reaction mixture to room temperature and filter to remove any impurities.

-

Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until precipitation is complete.

-

Filter the resulting solid, wash thoroughly with water until neutral, and dry.

-

Recrystallize the final product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Protocol: DPPH Radical Scavenging Assay

Trustworthiness Statement: This protocol is self-validating by including a blank (to zero the spectrophotometer), a control (to measure the uninhibited radical), and a positive standard (Ascorbic Acid or BHA), allowing for accurate comparison and calculation of scavenging activity.

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in the dark.

-

Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol at 1 mg/mL.

-

Create serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

-

Assay Procedure:

-

In a 96-well plate or individual cuvettes, add 100 µL of each test compound dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

-

Plot the % scavenging against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)

Trustworthiness Statement: This method includes a negative control (solvent) to ensure the vehicle has no activity and a positive control (standard antibiotic) to confirm the susceptibility of the bacterial strain and validate the assay's performance.

-

Preparation of Media and Inoculum:

-

Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

-

Pour the molten agar into sterile petri dishes and allow it to solidify.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

-

-

Assay Procedure:

-

Evenly swab the surface of the MHA plates with the prepared bacterial inoculum using a sterile cotton swab.

-

Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.

-

Prepare solutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., DMSO).

-